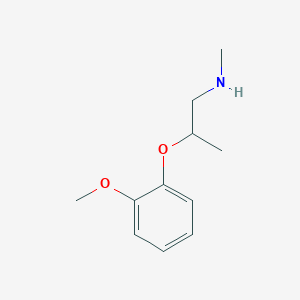

![molecular formula C15H13ClN2S B1389519 N-ベンジル-6-クロロ-4-メチルベンゾ[d]チアゾール-2-アミン CAS No. 1207022-20-5](/img/structure/B1389519.png)

N-ベンジル-6-クロロ-4-メチルベンゾ[d]チアゾール-2-アミン

概要

説明

“N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C15H13ClN2S and a molecular weight of 288.8 g/mol . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the 1H-NMR of a similar compound showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the FT-IR of a similar compound showed peaks at 1212 (C–O), 1270 (C–S), 1652 (C=N), 1664 (amide C=O), 3135–3155 (–NH) .作用機序

Target of Action

The primary target of N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine interacts with COX enzymes, inhibiting their activity . This inhibition disrupts the conversion of arachidonic acid, thereby reducing the production of pro-inflammatory mediators .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of pro-inflammatory mediators from arachidonic acid . The downstream effects include a reduction in inflammation and associated symptoms .

Pharmacokinetics

Its cox inhibitory activity has been measured, with ic50 values of 741–1134 μM reported for COX-1 inhibition .

Result of Action

The inhibition of COX enzymes by N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine leads to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation and associated symptoms .

Action Environment

The action, efficacy, and stability of N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine can be influenced by various environmental factors. It’s important to note that like many other compounds, its stability, efficacy, and bioavailability could potentially be affected by factors such as temperature, pH, and the presence of other substances .

実験室実験の利点と制限

One of the advantages of using N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine in lab experiments is its potential use in medicinal chemistry. It has been shown to exhibit diverse biological activities, which makes it a promising candidate for drug development. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to evaluate its safety and efficacy in vivo.

将来の方向性

There are several future directions for the research on N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine. One of the directions is to study its structure-activity relationship to identify the key structural features responsible for its biological activities. Another direction is to evaluate its efficacy in animal models of cancer and inflammation. Moreover, the development of novel synthetic methods for N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine and its analogs could lead to the discovery of more potent and selective compounds. Lastly, the use of computational methods such as molecular docking and molecular dynamics simulations could provide insights into its binding modes and interactions with target proteins.

科学的研究の応用

抗炎症特性

N-ベンジル-6-クロロ-4-メチルベンゾ[d]チアゾール-2-アミンと類似の化合物は合成され、抗炎症特性について分析されています . これらの化合物は抗炎症活性について評価され、そのシリーズの中で特定の化合物が優れたCOX-2 SI値(SI = 103.09および101.90)を示し、さらにはアルブミン変性阻害率がそれぞれ78.28%および69.64%であることが示されました .

分子特性評価

この化合物は、分子特性評価研究に使用できます。例えば、N-ベンジル-6-クロロ-4-メチルベンゾ[d]チアゾール-2-アミンの誘導体は、BF 3.OEt 2触媒によるカチオン性イミノジールス・アルダー反応から得られました。 分子特性評価は、1 Hおよび13 C NMR、フーリエ変換赤外分光法、ガスクロマトグラフィー質量分析法によって行われました .

X線粉末回折データ分析

この化合物は、X線粉末回折データ分析に使用できます。類似の化合物のX線粉末回折(XRPD)パターンを分析した結果、空間群がFdd 2(番号43)の斜方晶系で結晶化し、精製された単位格子パラメータが得られました .

新規誘導体の合成

N-ベンジル-6-クロロ-4-メチルベンゾ[d]チアゾール-2-アミンは、新規誘導体の合成のための出発物質として使用できます。 例えば、一連の新規N-(ベンゾ[d]チアゾール-2-イル)-2- [フェニル(2-(ピペリジン-1-イル)エチルアミノ]ベンズアミドおよびN-(ベンゾ[d]チアゾール-2-イル)-2- [フェニル(2-モルホリノ)エチルアミノ]ベンズアミド誘導体は、置換された2-アミノベンゾチアゾールとN-フェニルアントラニル酸をカップリングさせることで収率よく合成されました .

非ステロイド性抗炎症薬(NSAIDs)

この化合物は、非ステロイド性抗炎症薬(NSAIDs)の開発に使用できます。 NSAIDsの抗炎症活性は、主にプロスタグランジンの生合成阻害によって仲介されます .

プロスタグランジンの生合成阻害

この化合物は、プロスタグランジンの生合成阻害に関連する研究に使用できます。 プロスタグランジンは、動物においてさまざまなホルモン様作用を示す生理活性脂質化合物のグループです .

Safety and Hazards

特性

IUPAC Name |

N-benzyl-6-chloro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c1-10-7-12(16)8-13-14(10)18-15(19-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKYSCBURSHZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline](/img/structure/B1389437.png)

![2,5-Dichloro-N-[2-(2-chlorophenoxy)propyl]aniline](/img/structure/B1389439.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-isobutoxyaniline](/img/structure/B1389441.png)

![N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389446.png)

![5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389447.png)

![5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline](/img/structure/B1389448.png)

![N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline](/img/structure/B1389453.png)

![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)

![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)

![N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline](/img/structure/B1389456.png)

![N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389457.png)

![3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]-propyl}aniline](/img/structure/B1389458.png)

![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)